molecular formula C8H15Cl2N3O B1435885 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride CAS No. 2060040-69-7

1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride

Cat. No. B1435885
M. Wt: 240.13 g/mol
InChI Key: BEEIQSAZWMUYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-Oxazol-5-yl)methylpiperazine dihydrochloride, also known as OMP, is an organic compound containing an oxazole ring, a methyl group, and two chlorine atoms. OMP is an important molecule in organic synthesis and has many applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It is a versatile building block for the synthesis of heterocyclic compounds and has been used to synthesize a variety of drugs, including antifungal agents, antiviral agents, and anticancer agents. OMP has also been used in the synthesis of other compounds, such as polymers and dyes.

Scientific Research Applications

Synthesis and Chemical Evaluation

Research into derivatives of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride focuses on designing compounds with potential pharmacological applications. A notable study described the synthesis of novel compounds starting from 2-acetylfuran, leading to the production of derivatives with evaluated antidepressant and antianxiety activities through behavioral tests in albino mice (J. Kumar et al., 2017). Another research developed a stereoselective synthesis for a CGRP receptor antagonist, highlighting the compound's potential in treating conditions related to the calcitonin gene-related peptide (Reginald O. Cann et al., 2012).

Antibacterial and Antimicrobial Applications

Compounds with a 1-[(1,2-Oxazol-5-yl)methyl]piperazine moiety have been explored for their antibacterial and antimicrobial properties. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed significant antibacterial efficacies and biofilm inhibition activities, suggesting potential in treating bacterial infections (Ahmed E. M. Mekky, S. Sanad, 2020). Synthesis of 1,2,4-triazole derivatives and their antimicrobial screening also revealed promising results against various microorganisms (H. Bektaş et al., 2007).

Neurological and Molecular Interaction Studies

The interaction of piperazine derivatives with serotonin receptors has been studied, highlighting their potential in treating neurological conditions. For example, 1,4-bis ((4-((4-heptylpiperazin-1-yl) methyl)-1H-1, 2, 3-triazol-1-yl) methyl) benzene showed good anticancer activity and low toxic nature, with investigations into its binding characteristics with bovine serum albumin offering insights into its pharmacokinetic mechanism (S. Karthikeyan et al., 2015).

Antitumor and Cancer Research

Piperazine derivatives have been evaluated for their antitumor activities, with studies focusing on DNA affinity and synthesis of specific inhibitors targeting cancer cells. The research into bis-N,N'-trisubstituted 1,2,4-triazolo-piperazines presented new compounds with potential antitumor activity and DNA binding properties (Y. Al-Soud, N. Al-Masoudi, 2004). Another study on 1,4-bis [(5-aryl-1,3,4-oxadiazol-2-yl)methyl]piperazines explored their synthesis and antibacterial activity, contributing to the understanding of their potential as antibacterial candidate drugs (Zhang Huibin, 2004).

properties

IUPAC Name

5-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-2-10-12-8(1)7-11-5-3-9-4-6-11;;/h1-2,9H,3-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEIQSAZWMUYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=NO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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